2-Amino-7-methoxy-3-phenylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Sciences
The quinoline moiety is a versatile and highly valued framework in medicinal and pharmaceutical chemistry. tandfonline.comresearchgate.net Its unique structural features allow for a diverse range of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has led to the discovery of quinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. smolecule.comnih.govrsc.org
The rigid, planar structure of the quinoline nucleus provides an ideal backbone for interacting with various biological targets, such as enzymes and receptors. The presence of the nitrogen atom in the heterocyclic ring not only imparts basicity to the molecule but also offers a site for hydrogen bonding, a crucial interaction in many biological processes. The development of numerous quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the anticancer agent topotecan, underscores the profound impact of this scaffold on modern medicine. smolecule.comnih.gov
The significance of the quinoline scaffold extends beyond medicine into materials science, where its derivatives are explored for applications in organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors, owing to their unique photophysical and electrochemical properties.
Rationale for Investigating 2-Amino-7-methoxy-3-phenylquinoline within Contemporary Organic and Medicinal Chemistry Research
The specific substitution pattern of this compound suggests a deliberate design aimed at exploring and potentially enhancing the inherent properties of the quinoline core. The rationale for investigating this particular compound can be inferred from the known contributions of its individual substituents in related molecular frameworks.
The 2-Amino Group: The presence of an amino group at the C2 position of the quinoline ring is a common feature in many biologically active molecules. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Furthermore, 2-aminoquinoline (B145021) derivatives have been investigated for a range of activities, including their potential as kinase inhibitors, which are crucial in cancer therapy.
The 7-Methoxy Group: The methoxy (B1213986) group at the C7 position can significantly influence the electronic properties and lipophilicity of the molecule. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug design. The 7-methoxy substitution has been explored in the context of developing agents with antitumor and other therapeutic properties.
The combination of these three substituents on the quinoline scaffold presents a unique chemical entity with the potential for novel biological activities. The interplay between the electron-donating amino and methoxy groups and the aromatic phenyl ring could lead to interesting photophysical properties or specific interactions with biological targets, making it a compelling candidate for synthesis and evaluation in contemporary research.
Overview of Relevant Quinoline Derivatives and Their Foundational Research
The scientific interest in this compound is built upon a rich history of research into a variety of substituted quinolines. Foundational studies on related derivatives have provided the impetus for the continued exploration of this chemical space.
Research into 2-aminoquinoline derivatives has been extensive, with many compounds showing promise in various therapeutic areas. For instance, certain 2-aminoquinolines have been identified as potent inhibitors of specific kinases, which are enzymes often dysregulated in cancer. The development of synthetic methodologies to access a wide range of substituted 2-aminoquinolines has been a key focus, enabling the systematic exploration of their structure-activity relationships. tandfonline.com
Similarly, 7-methoxyquinoline (B23528) derivatives have been the subject of numerous studies. The presence of the methoxy group at the 7-position has been shown to be advantageous in certain contexts. For example, some 7-methoxy-substituted quinolinones have demonstrated significant cytotoxic effects against cancer cell lines.
The synthesis and biological evaluation of 3-phenylquinoline (B3031154) derivatives have also been a fruitful area of research. The introduction of a phenyl group at the 3-position can be achieved through various synthetic strategies, and the resulting compounds have been investigated for their potential as therapeutic agents.
The collective knowledge gained from the study of these and other quinoline derivatives provides a solid foundation for the investigation of multifunctional compounds like this compound. The strategic combination of these well-studied pharmacophoric groups holds the promise of discovering new chemical entities with unique and valuable properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
203506-32-5 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
7-methoxy-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C16H14N2O/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)18-15(12)10-13/h2-10H,1H3,(H2,17,18) |
InChI Key |
KSOJLXXRYSKGNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Amino 7 Methoxy 3 Phenylquinoline
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum of 2-Amino-7-methoxy-3-phenylquinoline provides detailed information about the number of different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the quinoline (B57606) and phenyl rings resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, typically around δ 3.9-4.0 ppm, due to their isolation from other protons. The amine (-NH₂) protons often present as a broad singlet, the chemical shift of which can be variable depending on concentration and solvent. The specific coupling patterns (e.g., doublets, triplets, multiplets) and their coupling constants (J values) are critical for assigning each proton to its exact position on the molecular scaffold.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings typically appear in the δ 110-160 ppm range. The carbon of the methoxy group is found further upfield, usually around δ 55 ppm. The quaternary carbons, such as C2 and C7 of the quinoline ring attached to the amino and methoxy groups respectively, and the carbon at the junction of the two aromatic systems, can be identified by their characteristic chemical shifts and the absence of signals in DEPT (Distortionless Enhancement by Polarization Transfer) experiments that show only carbons with attached protons. For instance, the carbon attached to the amino group (C2) and the methoxy-substituted carbon (C7) are expected to resonate at the lower field end of the aromatic region due to the electron-donating effects of these substituents.
Table 1: Representative NMR Data for Quinoline Derivatives
| Technique | Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|---|
| ¹H NMR | ¹H | 7.0 - 8.5 | Aromatic Protons (Ar-H) |
| ¹H NMR | ¹H | ~3.9 - 4.0 | Methoxy Protons (-OCH₃) |
| ¹H NMR | ¹H | Variable (broad) | Amino Protons (-NH₂) |
| ¹³C NMR | ¹³C | 110 - 160 | Aromatic Carbons (Ar-C) |
Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment of the nuclei.
High-Resolution Mass Spectrometry (HRMS, MALDI-TOF-MS, EI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule.
For this compound (C₁₆H₁₄N₂O), the expected exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would aim to find the protonated molecule [M+H]⁺. The measured m/z value, when compared to the calculated value, can confirm the molecular formula with a high degree of confidence (typically within a few parts per million).
Electron Ionization (EI) is a harder ionization technique that often leads to fragmentation of the molecule. The resulting fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragments could arise from the loss of a methyl group (•CH₃) from the methoxy substituent or other cleavages of the quinoline ring system. Analyzing these fragments helps to piece together the molecular structure, corroborating the data from other spectroscopic methods.
Table 2: High-Resolution Mass Spectrometry Data for a Quinoline Derivative
| Ion | Calculated m/z | Found m/z |
|---|
Note: The data presented is for the parent compound 7-methoxy-2-phenylquinoline (B3049619) for illustrative purposes. The calculated m/z for this compound [M+H]⁺ is 251.1184.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound will exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹. The C-H stretching of the methoxy group will likely appear just below 3000 cm⁻¹.
The C=C and C=N stretching vibrations within the quinoline and phenyl rings will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to show a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The N-H bending vibration of the amino group typically appears around 1600 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Methoxy (-OCH₃) |
| 1400-1650 | C=C / C=N Stretch | Aromatic Rings |
| ~1600 | N-H Bend | Primary Amine (-NH₂) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the 3-phenylquinoline (B3031154) core in this compound is expected to result in strong absorption in the UV region. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π-π* transitions. The presence of the amino and methoxy groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 3-phenylquinoline.
Photoluminescence (PL) or fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound may exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence are important parameters that characterize the photophysical properties of the compound. These properties are highly sensitive to the molecular structure and the local environment.
Table 4: Representative Electronic Spectroscopy Data for Quinoline Derivatives
| Technique | Parameter | Typical Wavelength Range (nm) |
|---|---|---|
| UV-Vis Absorption | λmax | 250 - 400 |
Note: The specific wavelengths of maximum absorption (λmax) and emission (λem) are dependent on the solvent and the precise substitution pattern of the quinoline core.
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles of the molecule. nih.gov
The data obtained would reveal the planarity of the quinoline ring system and the dihedral angle between the quinoline and the phenyl rings. nih.gov This angle is a key structural parameter that influences the extent of π-conjugation between the two aromatic systems. Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and π-π stacking interactions between the aromatic rings. nih.gov These interactions govern the crystal packing and influence the macroscopic properties of the material. For a related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, X-ray analysis revealed a dihedral angle of 43.53 (4)° between the phenyl and quinoline rings and crystal packing stabilized by C—H···O hydrogen bonds and π-π stacking. nih.govresearchgate.net
Table 5: Illustrative Crystal Data for a Substituted Quinoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2253(10) |
| b (Å) | 5.7720(10) |
| c (Å) | 17.105(2) |
| β (°) | 95.338(10) |
Note: The data presented is for a different quinoline derivative, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, and serves as an example of the type of information obtained from X-ray diffraction. eurjchem.com
Computational and Theoretical Investigations of 2 Amino 7 Methoxy 3 Phenylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov By calculating the electron density, DFT provides a basis for determining various molecular properties and reactivity descriptors. nih.govresearchgate.net For quinoline (B57606) derivatives, DFT methods like B3LYP with a 6-31+G(d,p) or similar basis set are commonly employed to optimize molecular geometry and compute electronic parameters. nih.govresearchgate.net
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Potential (μ): Is the negative of electronegativity and describes the escaping tendency of electrons from an equilibrium system. rsc.org
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high kinetic stability and low reactivity. nih.gov
Electrophilicity Index (ω): This parameter measures the propensity of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. rsc.org
These descriptors are calculated from the HOMO and LUMO energies (E_HOMO and E_LUMO) as follows:
Electronegativity (χ) = - (E_HOMO + E_LUMO) / 2
Chemical Potential (μ) = -χ = (E_HOMO + E_LUMO) / 2
Chemical Hardness (η) = (E_LUMO - E_HOMO) / 2
Global Softness (S) = 1 / η
Electrophilicity Index (ω) = μ² / (2η)
A hypothetical DFT analysis of 2-Amino-7-methoxy-3-phenylquinoline would yield values similar to those in the table below, providing a quantitative assessment of its reactivity.
| Parameter | Definition | Typical Implication for Reactivity |
|---|---|---|
| Electronegativity (χ) | Measures electron-attracting power | High value indicates good electron acceptor |
| Chemical Potential (μ) | Electron escaping tendency | High (less negative) value indicates higher reactivity |
| Chemical Hardness (η) | Resistance to charge transfer | High value indicates higher stability and lower reactivity |
| Global Softness (S) | Reciprocal of hardness | High value indicates higher reactivity |
| Electrophilicity Index (ω) | Propensity to accept electrons | High value indicates a strong electrophile |
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. rsc.orgrsc.org This technique calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netnih.gov
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. rsc.org The results are typically compared with experimental data to validate the chosen computational method. researchgate.net The analysis involves identifying the molecular orbitals (e.g., HOMO, LUMO) involved in the primary electronic transitions, which are often π → π* transitions in aromatic systems like quinolines. rsc.org
| Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| 3.54 | 350 | 0.45 | HOMO -> LUMO |
| 4.13 | 300 | 0.21 | HOMO-1 -> LUMO |
| 4.77 | 260 | 0.33 | HOMO -> LUMO+1 |
Molecular Docking Simulations for Ligand-Macromolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) when it interacts with a target macromolecule, typically a protein. nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ijprajournal.comnih.gov
In a typical docking study of this compound, the compound would be docked into the active site of a biologically relevant protein target, such as a kinase or receptor. nih.govresearchgate.net The simulation scores different binding poses based on binding energy (measured in kcal/mol), with lower values indicating a more favorable interaction. nih.gov The analysis also reveals key non-covalent interactions, such as:
Hydrogen bonds: Likely formed by the amino (-NH2) group and the methoxy (B1213986) (-OCH3) oxygen.
π-π stacking/T-stacking: Involving the quinoline and phenyl aromatic rings with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
Hydrophobic interactions: With nonpolar residues in the protein's binding pocket.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| p38 MAPK (e.g., 3ZS5) | -8.5 | Met109, Lys53, Asp168 | π-π stacking, H-bond, Electrostatic |
| Estrogen Receptor α (e.g., 3ERT) | -9.2 | Leu387, Phe404, Arg394 | Hydrophobic, π-π stacking, H-bond |
| c-Met Kinase (e.g., 3F82) | -8.9 | Tyr1230, Met1211, Asp1222 | H-bond, π-π stacking |
Quantum Chemical Studies on Reaction Mechanisms and Pathways
Quantum chemical calculations, particularly using DFT, are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov These studies map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energy (the energy barrier of the transition state), researchers can predict the feasibility and rate-limiting step of a proposed synthetic pathway. nih.gov
The synthesis of the 3-phenylquinoline (B3031154) core often involves a Suzuki coupling reaction, where a halo-quinoline reacts with phenylboronic acid in the presence of a palladium catalyst. nih.govresearchgate.net A quantum chemical study of the formation of this compound would likely investigate the key steps of the Suzuki catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Such calculations would provide invaluable insights into optimizing reaction conditions and understanding the role of the catalyst. nih.gov
In Silico Structure-Activity Relationship (SAR) Explorations
In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a common approach where molecular fields (steric and electrostatic) are mapped and correlated with activity. mdpi.com
For this compound, an SAR exploration would involve computationally designing a library of analogs by modifying its functional groups. For example, one could vary the substituents on the phenyl ring or change the position of the amino and methoxy groups on the quinoline core. By calculating molecular descriptors for each analog and correlating them with predicted or measured biological activity (e.g., IC50 values), a QSAR model can be built. nih.gov
These models provide contour maps that highlight which regions of the molecule are sensitive to steric bulk, positive or negative electrostatic charges, or hydrophobic character. This information is critical for the rational design of new, more potent derivatives. For instance, a model might indicate that adding an electron-withdrawing group to the para-position of the phenyl ring enhances binding affinity. mdpi.com
| Analog Modification (R-group on Phenyl Ring) | Hypothetical Change in Activity | Rationale from SAR Model |
|---|---|---|
| -H (Parent) | Baseline | Reference compound |
| 4'-Fluoro | Increased | Favorable electrostatic interaction in binding pocket |
| 4'-Methoxy | Decreased | Unfavorable steric clash in binding pocket |
| 3'-Chloro | Increased | Enhances hydrophobic interactions and forms halogen bond |
Mechanistic Investigations of Chemical Reactions Involving 2 Amino 7 Methoxy 3 Phenylquinoline
Elucidation of Reaction Pathways and Intermediate Species
The formation of the 2-Amino-7-methoxy-3-phenylquinoline core can be achieved through several established synthetic strategies for quinoline (B57606) synthesis, each involving distinct reaction pathways and intermediate species.
One of the most powerful methods for constructing the C-C bond between the quinoline core and the 3-position phenyl group is the Suzuki-Miyaura cross-coupling reaction . researchgate.netnih.gov In this pathway, a pre-formed quinoline, such as a 7-methoxy-3-halo-2-aminoquinoline, is coupled with phenylboronic acid. The catalytic cycle is believed to proceed through a sequence of well-defined steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinoline substrate, forming an arylpalladium(II) halide intermediate. nih.govyoutube.com
Transmetallation: The boronic acid, activated by a base, transfers its phenyl group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. nih.gov
Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to form the C-C bond, yielding the final this compound product and regenerating the Pd(0) catalyst. nih.gov
Alternatively, the quinoline ring itself can be constructed via cyclization reactions such as the Friedländer annulation . wikipedia.orgorganic-chemistry.orgresearchgate.net This method involves the condensation of a 2-aminoaryl ketone (e.g., 2-amino-4-methoxyacetophenone) with a compound containing an α-methylene group adjacent to a carbonyl, such as phenylacetaldehyde (B1677652) or a derivative. Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.org
Aldol (B89426) Condensation First: The reaction begins with a rate-limiting intermolecular aldol condensation between the two carbonyl-containing starting materials. This is followed by rapid cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring. wikipedia.orgcdnsciencepub.com The initial aldol adduct is typically a short-lived intermediate. cdnsciencepub.com
Schiff Base First: An initial condensation between the amino group of the 2-aminoaryl ketone and the carbonyl of the second reactant forms a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline. wikipedia.org
Another relevant pathway is the Povarov reaction , which is a formal [4+2] cycloaddition. wikipedia.orgrsc.org In a potential three-component reaction, an aniline (B41778) (like m-methoxyaniline), an aldehyde (like benzaldehyde), and an alkene could be used. The mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which is then activated by a Lewis acid. wikipedia.orgrsc.org This activated imine reacts with the alkene in a stepwise process involving an electrophilic addition to form a carbocationic intermediate, which then undergoes an electrophilic aromatic substitution and subsequent aromatization to form the tetrahydroquinoline, and ultimately the quinoline product. wikipedia.orgrsc.org
Role of Catalysts and Reaction Conditions on Reaction Outcomes
Catalysts and reaction conditions are paramount in directing the synthesis of quinoline derivatives, influencing yield, selectivity, and reaction rate.
For Suzuki-Miyaura couplings , palladium-based catalysts are essential. The choice of ligand coordinated to the palladium center significantly impacts the reaction's efficiency. Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos (a dialkylbiarylphosphine), have been shown to enhance the rates of both oxidative addition and reductive elimination, allowing for the coupling of even less reactive substrates like aryl chlorides at low catalyst loadings. nih.gov The base is another critical component, with common choices including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium bicarbonate (NaHCO₃). nih.gov The solvent system, often a mixture of an organic solvent like dioxane or dimethoxyethane (DME) and water, facilitates the interaction of both the organic-soluble and water-soluble reactants.
In Friedländer-type syntheses , the reaction can be catalyzed by either acids or bases. researchgate.netnih.gov
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid and trifluoroacetic acid, or Lewis acids such as ceric ammonium (B1175870) nitrate, neodymium(III) nitrate, and iodine, can be used to promote the condensation and cyclodehydration steps. wikipedia.orgnih.gov
Base Catalysis: Bases like potassium hydroxide (B78521) or piperidine (B6355638) are also effective, particularly for promoting the initial aldol or Schiff base formation. nih.gov
The Povarov reaction typically requires a Lewis acid to activate the imine component for the cycloaddition. rsc.orgiipseries.org Catalysts like boron trifluoride (BF₃·OEt₂), scandium(III) triflate, and even molecular iodine have been employed to facilitate this transformation. wikipedia.orgorganic-chemistry.org
The following table summarizes various catalytic systems and conditions used in the synthesis of related quinoline structures.
| Reaction Type | Catalyst(s) | Base(s) | Solvent(s) | Temperature |
| Suzuki Coupling | Palladium Acetate, Triphenylphosphine | K₂CO₃ | DME/H₂O | Reflux |
| Suzuki Coupling | Pd(0) complexes, SPhos | K₃PO₄ | Toluene, THF | Room Temp to 100 °C |
| Friedländer Annulation | Ceric Ammonium Nitrate (CAN) | - | Ethanol | Ambient |
| Povarov Reaction | BF₃·OEt₂, I₂ | - | DMSO | 80-130 °C |
| Povarov Reaction | Yb(OTf)₃, FeCl₃ | - | Ethanol | Not Specified |
This table is a compilation of data from various sources for analogous quinoline syntheses. nih.govscielo.br
Analysis of Regioselectivity and Stereoselectivity in Synthetic Transformations
Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules like this compound, ensuring the correct arrangement of substituents.
Regioselectivity often arises in cyclization reactions where unsymmetrical starting materials are used. For instance, in a Combes-type synthesis of quinolines from anilines and unsymmetrical β-diketones, the interaction of steric and electronic effects dictates the final regioisomer. wikipedia.orgwikiwand.com When using a substituted aniline like m-methoxyaniline, cyclization can occur at either the C2 or C4 position relative to the methoxy (B1213986) group. The rate-determining step, the electrophilic aromatic annulation, is sensitive to these substituent effects. wikipedia.org For example, in related syntheses, it was found that methoxy-substituted anilines can favor the formation of one regioisomer over another due to the directing effect of the methoxy group and steric hindrance. wikipedia.org
A study on the catalyst-free synthesis of 7-aminoquinolines from m-phenylenediamine (B132917) and unsymmetrical 1,3-diketones containing a trifluoromethyl group demonstrated high regioselectivity. The proposed mechanism suggests that the initial nucleophilic attack occurs preferentially at the ketone group adjacent to the strongly electron-withdrawing trifluoromethyl group, which dictates the final substitution pattern of the quinoline product.
Stereoselectivity becomes relevant when chiral centers are present or introduced. While the target compound itself is achiral, the synthesis of chiral quinoline derivatives often employs stereoselective methods. For example, the synthesis of chiral quinoline alkaloids has been achieved through asymmetric synthesis, utilizing chiral precursors to control the absolute configuration of the final product. psu.edursc.org In a related context, the enantioselective synthesis of quinolines bearing both axial and central chirality has been accomplished using a combination of a chiral phosphoric acid catalyst and an iridium photocatalyst, demonstrating that catalyst control can dictate the stereochemical outcome with high precision. rsc.org Such strategies could be adapted to introduce chiral elements into derivatives of this compound if desired.
Kinetics and Thermodynamics of Formation Reactions
Detailed kinetic and thermodynamic data for the specific formation of this compound are not extensively reported in the available literature. However, general principles can be drawn from studies of related quinoline syntheses.
In the Povarov reaction , Density Functional Theory (DFT) studies on related systems have shown that the process is a domino reaction. The first part is a Lewis acid-catalyzed aza-Diels-Alder reaction that proceeds via a stabilized zwitterionic intermediate, followed by a stepwise 1,3-hydrogen shift to yield the final product. rsc.org The activation energy for the uncatalyzed reaction is significantly higher, highlighting the crucial kinetic role of the catalyst. rsc.org
Kinetic studies on the hydrodenitrogenation (HDN) of quinoline, a related process, show that the reaction network involves rapid hydrogenation to form 1,2,3,4-tetrahydroquinoline, which is then more slowly converted to non-nitrogen-containing products. acs.org This indicates that the saturation of the heterocyclic ring can be a kinetically facile step compared to the subsequent C-N bond cleavage.
Potential Applications of 2 Amino 7 Methoxy 3 Phenylquinoline Beyond Biological Research
Materials Science Applications
The exploration of quinoline (B57606) derivatives in materials science is an active area of research, with a focus on their use in advanced organic materials.
Quinoline-based compounds are recognized for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. This is largely attributed to their high thermal and chemical stability, inherent electron-transporting capabilities, and the ease with which their structures can be modified to tune their electronic properties. The electron-withdrawing nature of the quinoline ring system plays a crucial role in facilitating electron transport. While no specific electronic or photonic data for 2-Amino-7-methoxy-3-phenylquinoline has been reported, the general characteristics of substituted quinolines suggest it could exhibit relevant properties.
The development of novel organic phosphors and optoelectronic materials often relies on molecules that exhibit strong fluorescence and have tunable emission spectra. Various substituted quinolines have been synthesized and studied for their photophysical properties, demonstrating that the nature and position of substituents on the quinoline ring can significantly influence their absorption and emission characteristics. For instance, studies on other quinoline derivatives have shown that they can emit light in the blue to green regions of the spectrum. It is plausible that this compound could also possess interesting photoluminescent properties, making it a candidate for investigation as an organic phosphor. However, without experimental data, its quantum yield, lifetime, and emission spectrum remain unknown.
Catalytic Roles in Organic Transformations
The nitrogen atom in the quinoline ring and the presence of other functional groups, such as the amino group in this compound, suggest potential roles in catalysis.
Aminoquinolines have been successfully employed as directing groups in metal-catalyzed C-H bond functionalization reactions. The nitrogen atom of the quinoline and the nitrogen of the amino group can chelate to a metal center, facilitating the activation of otherwise inert C-H bonds. Palladium and copper-catalyzed reactions are common in the synthesis and functionalization of aminoquinolines. For example, chiral 8-aminoquinoline (B160924) derivatives have been utilized as ligands in asymmetric transfer hydrogenation reactions. While there is no specific research on the use of this compound as a ligand, its structure suggests it could be investigated for similar applications in directing C-H activation or as a ligand in various metal-catalyzed cross-coupling reactions. The synthesis of related phenylquinolines is often achieved through Suzuki coupling, a palladium-catalyzed reaction.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. The development of novel organocatalysts often involves the incorporation of nitrogen-containing heterocyclic scaffolds. While the potential for this compound as an organocatalyst has not been explored, the presence of a basic amino group and the aromatic quinoline system could theoretically allow it to participate in various catalytic cycles. However, this remains a purely speculative application in the absence of any dedicated research.
Future Research Perspectives and Directions
Development of Novel and Highly Efficient Synthetic Strategies
Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly methods for synthesizing the 2-Amino-7-methoxy-3-phenylquinoline scaffold and its derivatives. While classical methods like the Friedländer annulation or Combes synthesis provide foundational routes, modern synthetic chemistry offers numerous opportunities for innovation. One promising approach involves one-pot, multi-component reactions that can construct the complex quinoline (B57606) core in a single step from simple precursors, significantly improving atom economy and reducing waste. researchgate.net For instance, procedures involving the cyclocondensation of aldehydes, active methylene (B1212753) compounds, and anilines could be adapted for this specific target. researchgate.net
Furthermore, the application of advanced catalytic systems is a key area for development. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could be employed to introduce the amino and phenyl groups onto a pre-formed 7-methoxyquinoline (B23528) core with high precision and yield. nih.gov The development of methods using greener solvents and catalysts, potentially under microwave irradiation or ultrasonic conditions, could further enhance the sustainability of the synthesis process. researchgate.netmdpi.com
Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry provides powerful tools for accelerating the drug discovery and materials development process. Future efforts should leverage advanced computational modeling to predict the properties of this compound and to guide the design of its derivatives. Techniques such as Density Functional Theory (DFT) can be used to understand the molecule's electronic structure, reactivity, and spectroscopic properties. rjeid.com
Molecular docking simulations can predict how the compound and its analogues bind to specific biological targets, providing insights into potential mechanisms of action and helping to prioritize which derivatives to synthesize. rjeid.com Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate structural features with biological activity, enabling the predictive design of molecules with enhanced potency and selectivity. rjeid.com Additionally, calculating physicochemical parameters, such as Lipinski's descriptors, can help in the early assessment of a compound's potential as a drug candidate. mdpi.com
Deeper Elucidation of Molecular Recognition and Mechanistic Pathways in Biological Systems
A fundamental goal for future research is to understand precisely how this compound interacts with biological macromolecules at the molecular level. This requires a detailed investigation of its molecular recognition patterns and the elucidation of its mechanistic pathways. nih.gov High-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the three-dimensional structure of the compound when bound to a biological target, such as an enzyme or receptor. nih.gov
These structural studies can reveal crucial noncovalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, that govern binding affinity and specificity. nih.govresearchgate.net For example, studies on similar 2-aminoquinoline (B145021) inhibitors have shown that the aminoquinoline scaffold can mimic natural ligands, forming key hydrogen bonds with specific amino acid residues like glutamate (B1630785) and tryptophan within an enzyme's active site. nih.gov Combining these experimental techniques with computational studies can provide a comprehensive picture of the binding thermodynamics and kinetics, which is critical for rational drug design. nih.gov
Exploration of Undiscovered Bioactive Profiles and Target Identification
The quinoline scaffold is a core component in a wide range of bioactive agents known for their anticancer, antibacterial, antiviral, and antimalarial properties. mdpi.comresearchgate.net While the parent scaffold suggests potential therapeutic areas, the specific substitution pattern of this compound may confer novel biological activities. A crucial future direction is the systematic exploration of its bioactive profile through broad-based screening.
High-throughput screening (HTS) against large panels of cancer cell lines, bacterial strains, and viral assays can rapidly identify potential therapeutic applications. nih.gov For instance, related 2,4-diarylquinolines and 7-phenyl-2-aminoquinolines have shown promise as anticancer agents and as selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), respectively. nih.govmdpi.com Once a promising activity is identified, advanced techniques such as chemoproteomics and target-based assays can be employed to identify the specific molecular target(s) responsible for the compound's biological effect.
Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency
Building on insights from computational modeling, mechanistic studies, and bioactivity screening, a major research thrust will be the rational design and synthesis of next-generation derivatives with improved pharmacological profiles. The goal is to systematically modify the this compound structure to enhance its potency against a desired target while minimizing off-target effects, thereby increasing its selectivity and reducing potential toxicity. nih.gov
Structure-activity relationship (SAR) studies will be central to this effort, involving the synthesis of a library of analogues with variations at key positions. nih.gov Modifications could include:
The Amino Group (Position 2): Introducing different alkyl or aryl substituents to probe interactions within a binding pocket.
The Phenyl Ring (Position 3): Altering the substitution pattern on the phenyl ring to enhance binding affinity or modulate physicochemical properties.
The Quinoline Core: Introducing additional functional groups onto the quinoline backbone to exploit specific interactions with the target protein. nih.gov
This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing a lead compound into a viable drug candidate. rjeid.com
Broadening the Scope of Non-Biological Applications
Beyond its biological potential, the unique electronic and photophysical properties of the this compound scaffold suggest its utility in materials science. Many quinoline and diarylquinoline derivatives are known to be fluorescent and have found applications in functional materials. mdpi.comthieme-connect.com
Future research should explore the potential of this compound and its derivatives as:
Organic Light-Emitting Diodes (OLEDs): The ability of similar heterocyclic systems to form fluorescent complexes with metal ions suggests their potential use as emitters in OLED displays. thieme-connect.com
Chemical Sensors: The quinoline nitrogen and amino group could act as binding sites for specific metal ions or anions, leading to a detectable change in fluorescence or color. This could form the basis for highly sensitive and selective chemical sensors.
Fluorescent Probes: The intrinsic fluorescence of the scaffold could be harnessed to develop probes for imaging in biological systems or for use in fluorescence-based assays.
Exploring these non-biological applications would significantly broaden the impact of this versatile chemical scaffold.
Research Directions for this compound
| Research Area | Objective | Key Methodologies | Potential Outcomes |
| Synthetic Chemistry | Develop efficient and sustainable synthetic routes. | Multi-component reactions, advanced catalysis, microwave/ultrasonic synthesis. researchgate.netmdpi.com | Lower cost, reduced environmental impact, greater accessibility for research. |
| Computational Modeling | Predict bioactivity and guide derivative design. | DFT, Molecular Docking, QSAR, In-silico parameter calculation. mdpi.comrjeid.com | Accelerated discovery, optimized lead compounds, reduced need for animal testing. |
| Mechanistic Biology | Elucidate molecular interactions with biological targets. | X-ray Crystallography, NMR Spectroscopy, Isothermal Titration Calorimetry. nih.govnih.gov | Understanding of binding modes, rational drug design, structure-activity relationships. |
| Bioactivity Screening | Discover novel therapeutic applications. | High-Throughput Screening (HTS), chemoproteomics, target-based assays. nih.govnih.gov | Identification of new uses (e.g., anticancer, antiviral), new drug leads. |
| Medicinal Chemistry | Create derivatives with improved potency and selectivity. | Structure-Activity Relationship (SAR) studies, rational drug design. nih.govnih.gov | Next-generation drug candidates with enhanced efficacy and safety. |
| Materials Science | Explore applications in functional materials. | Photophysical characterization, device fabrication and testing. | New materials for OLEDs, chemical sensors, and fluorescent probes. mdpi.comthieme-connect.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-7-methoxy-3-phenylquinoline, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, brominated quinoline intermediates (e.g., compound 26 in ) react with phenols or amines under microwave-assisted heating or reflux conditions. Purification employs column chromatography (e.g., silica gel with methanol/ethyl acetate gradients) to isolate intermediates. Deprotection steps (e.g., using K₂CO₃ in methanol) yield the final product .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ^1H-NMR identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons in quinoline and phenyl groups). ^13C-NMR confirms carbon assignments (e.g., carbonyl or methoxy carbons) .
- Mass Spectrometry : ESI-MS and HRMS validate molecular weight and purity (e.g., [M+H]+ peak matching theoretical values) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Semiempirical methods like MNDO (Modified Neglect of Diatomic Overlap) parameterize reaction pathways by optimizing calculated properties (e.g., Gibbs free energy, transition states) against experimental data. Derivatives of properties (e.g., enthalpy, entropy) guide parameter adjustments, improving predictions of intermediates and reaction yields .
Q. How do researchers resolve contradictions in spectroscopic data for substituted quinoline derivatives?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals. Compare experimental shifts with Density Functional Theory (DFT)-calculated spectra. For example, methoxy group orientation may cause unexpected splitting, resolved via NOESY .
- Validation : Cross-check with high-resolution crystallography (SHELXL refinement) and mass spectrometry to confirm molecular geometry and purity .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer :
- Functional Group Variation : Systematically modify substituents (e.g., methoxy position, phenyl ring halogens) to assess bioactivity changes. Use regioselective reactions (e.g., Suzuki coupling for aryl group introduction) .
- Bioassay Controls : Include positive/negative controls (e.g., known kinase inhibitors) in enzyme inhibition assays. Statistical analysis (e.g., ANOVA) identifies significant SAR trends .
Data Contradiction and Validation
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer :
- Crystallography vs. NMR : If X-ray data suggests planar quinoline rings but NMR indicates torsional strain, re-examine sample purity (e.g., via HPLC). Dynamic effects in solution (NMR) vs. solid-state (X-ray) may explain discrepancies .
- Multi-Technique Validation : Combine powder XRD, DSC (melting point analysis), and IR spectroscopy to confirm polymorphic forms or solvate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
